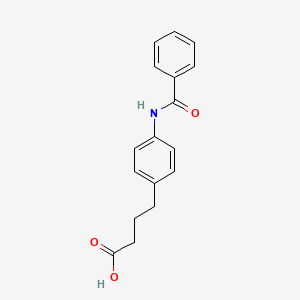
Benzenebutanoic acid, 4-(benzoylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid, 4-(benzoylamino)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring attached to a butanoic acid chain, with an additional benzoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-(benzoylamino)- typically involves the acylation of an aryl system. One common method includes the reaction of succinic anhydride with bromobenzene in the presence of anhydrous aluminum chloride under dry argon conditions. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours. The product is then purified through crystallization from dry toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity. The purification process often includes recrystallization and drying under reduced pressure to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanoic acid, 4-(benzoylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Alcohol derivatives.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Benzenebutanoic acid, 4-(benzoylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in protein-folding disorders as a chemical chaperone.
Medicine: Explored for its therapeutic potential in treating certain metabolic disorders.
Industry: Utilized in the synthesis of dyes and as an active pharmaceutical ingredient intermediate.
Mécanisme D'action
The mechanism of action of Benzenebutanoic acid, 4-(benzoylamino)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing aggregation. This is particularly relevant in the context of protein-folding disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutyric acid: Similar structure but lacks the benzoylamino group.
Benzoic acid: Contains a benzene ring with a carboxylic acid group but lacks the butanoic acid chain.
Benzamide: Contains a benzene ring with an amide group but lacks the butanoic acid chain.
Propriétés
Numéro CAS |
177653-17-7 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-(4-benzamidophenyl)butanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(20)8-4-5-13-9-11-15(12-10-13)18-17(21)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,18,21)(H,19,20) |
Clé InChI |
ULVZWMUGKCFLMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


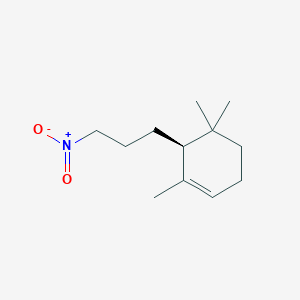
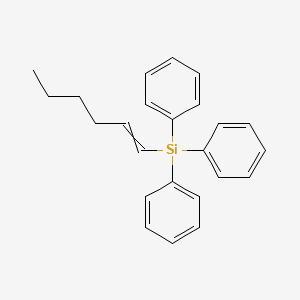
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
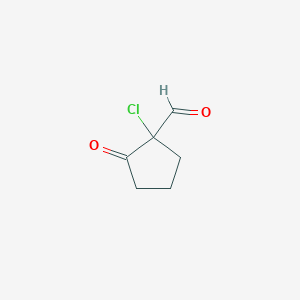
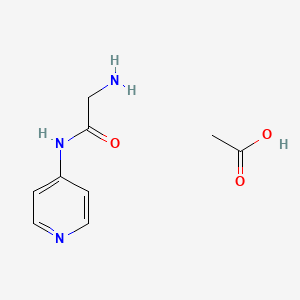
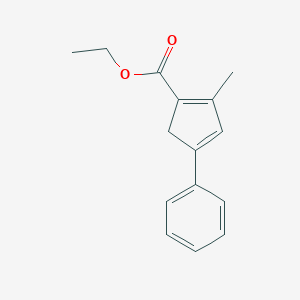
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)



![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
